Pal-VGVAPG (Acetate): A Technical Guide to its Discovery and Synthesis
Pal-VGVAPG (Acetate): A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pal-VGVAPG (acetate), also known as Palmitoyl Hexapeptide-12, is a synthetic lipopeptide that has emerged as a significant molecule in dermatological and biomedical research.[1] Its design is bio-inspired, derived from a repeating sequence found in elastin, a key protein of the extracellular matrix (ECM). This guide provides an in-depth overview of the discovery, synthesis, and biological activity of Pal-VGVAPG, with a focus on the technical details relevant to researchers in the field.
Discovery and Rationale
The discovery of Pal-VGVAPG is rooted in the understanding of elastin degradation and the resulting biological activity of elastin-derived peptides (EDPs). During the natural aging process or in certain pathological conditions, elastin fibers are broken down, releasing smaller peptide fragments.[2] One of the most studied of these fragments is the hexapeptide Val-Gly-Val-Ala-Pro-Gly (VGVAPG), which is a repeating motif in the elastin protein.[2]
Initial research demonstrated that the VGVAPG peptide itself possesses chemotactic properties, attracting fibroblasts and monocytes to sites of tissue injury, thereby playing a role in wound healing and tissue repair.[3] However, the therapeutic potential of the unmodified peptide is limited by its suboptimal skin penetration and stability. To overcome these limitations, the VGVAPG sequence was conjugated to palmitic acid, a 16-carbon fatty acid. This lipid tail enhances the lipophilicity of the peptide, significantly improving its ability to penetrate the skin barrier and interact with cell membranes. This modification led to the creation of Pal-VGVAPG, a more potent and bioavailable molecule.
Synthesis of Pal-VGVAPG (Acetate)
The synthesis of Pal-VGVAPG is a multi-step process that involves the initial solid-phase synthesis of the VGVAPG peptide, followed by the conjugation of palmitic acid, and subsequent purification and characterization.
Solid-Phase Peptide Synthesis (SPPS) of VGVAPG
The VGVAPG hexapeptide is synthesized using the well-established Fmoc/tBu solid-phase peptide synthesis (SPPS) methodology. This approach allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.
Experimental Protocol: Solid-Phase Synthesis of VGVAPG
-
Resin Selection and Swelling: A Rink Amide resin is commonly used to obtain a C-terminal amide upon cleavage. The resin is swelled in N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) for several hours to ensure optimal reaction conditions.
-
Fmoc Deprotection: The synthesis begins with the removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin. A solution of 20% piperidine in DMF is added to the resin and agitated for a specified period (e.g., 2 x 10 minutes) to expose the free amine group.
-
Amino Acid Coupling: The first Fmoc-protected amino acid, Glycine (Fmoc-Gly-OH), is activated and coupled to the resin. A common activation method involves using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIEA) in DMF. The activated amino acid is then added to the resin and allowed to react for a set time (e.g., 1-2 hours).
-
Washing: After each deprotection and coupling step, the resin is thoroughly washed with DMF to remove excess reagents and byproducts.
-
Chain Elongation: The cycle of deprotection, coupling, and washing is repeated for each subsequent amino acid in the VGVAPG sequence (Proline, Alanine, Valine, Glycine, Valine).
-
Cleavage from Resin: Once the peptide chain is complete, the peptide is cleaved from the solid support, and the acid-labile side-chain protecting groups are simultaneously removed. A cleavage cocktail, typically containing trifluoroacetic acid (TFA) as the primary cleavage agent and scavengers (e.g., water, triisopropylsilane) to prevent side reactions, is added to the resin. The reaction is allowed to proceed for a few hours.
-
Peptide Precipitation and Lyophilization: The cleaved peptide is precipitated from the cleavage cocktail using cold diethyl ether, collected by centrifugation, and then lyophilized to obtain the crude VGVAPG peptide as a white powder.
N-Palmitoylation
The final step in the synthesis of the active molecule is the conjugation of palmitic acid to the N-terminus of the VGVAPG peptide.
Experimental Protocol: N-Palmitoylation of VGVAPG
-
Activation of Palmitic Acid: Palmitic acid is activated using a coupling reagent such as HBTU or HATU and a base like DIEA in a suitable solvent like DMF.
-
Coupling Reaction: The crude VGVAPG peptide is dissolved in DMF, and the activated palmitic acid solution is added. The reaction mixture is stirred at room temperature for several hours until the reaction is complete, which can be monitored by techniques like HPLC.
-
Purification: The crude Pal-VGVAPG is then purified to remove unreacted starting materials and byproducts.
Purification and Characterization
Purification is a critical step to ensure the high purity of the final product, which is essential for biological studies.
Experimental Protocol: Purification and Characterization
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The crude Pal-VGVAPG is purified using preparative RP-HPLC. A C18 column is typically used, and the peptide is eluted with a gradient of acetonitrile in water, both containing a small amount of TFA (e.g., 0.1%) to improve peak shape. Fractions are collected and analyzed for purity.
-
Characterization: The purified Pal-VGVAPG is characterized to confirm its identity and purity.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the final product.
-
Analytical RP-HPLC: The purity of the final product is assessed by analytical RP-HPLC, ideally showing a single major peak.
-
Biological Activity and Mechanism of Action
Pal-VGVAPG exerts its biological effects primarily through its interaction with the Elastin Receptor Complex (ERC) on the surface of various cell types, most notably dermal fibroblasts.[4][5] The ERC is a heterotrimeric receptor composed of three subunits: Elastin Binding Protein (EBP), Protective Protein/Cathepsin A (PPCA), and Neuraminidase-1 (NEU1).[4][5]
Signaling Pathway
The binding of Pal-VGVAPG to the EBP subunit of the ERC initiates a cascade of intracellular signaling events. This signaling is thought to proceed through a G-protein coupled mechanism, leading to the activation of the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinase 1/2 (ERK1/2).[4][6] Activated ERK1/2 can then translocate to the nucleus and regulate the expression of various genes involved in cell proliferation and extracellular matrix synthesis. Additionally, some studies suggest the involvement of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) in the cellular response to VGVAPG.[2][7]
Caption: Pal-VGVAPG Signaling Pathway
Cellular Effects
The primary cellular effects of Pal-VGVAPG are the stimulation of fibroblast proliferation and the increased synthesis of key extracellular matrix components.
Pal-VGVAPG has been shown to stimulate the proliferation of human dermal fibroblasts, which is a crucial aspect of skin regeneration and repair.
Experimental Protocol: Fibroblast Proliferation Assay (MTT Assay)
-
Cell Seeding: Human dermal fibroblasts are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of Pal-VGVAPG (acetate) or a vehicle control. The cells are then incubated for a set period (e.g., 24-72 hours).
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.
A key function of Pal-VGVAPG is its ability to upregulate the production of collagen and elastin by fibroblasts, which helps to improve skin firmness and elasticity.
Experimental Protocol: Collagen Synthesis Assay (Sirius Red Assay)
-
Cell Culture and Treatment: Human dermal fibroblasts are cultured to confluency in multi-well plates and then treated with various concentrations of Pal-VGVAPG (acetate) in a serum-free medium for a specified duration (e.g., 24-48 hours).
-
Fixation: The cell layer is washed with PBS and then fixed with a suitable fixative (e.g., ethanol/acetic acid solution or Kahle's fixative).[8][9]
-
Staining: The fixed cells are stained with a solution of Sirius Red dye, which specifically binds to collagen.[8][9][10][11][12]
-
Washing: Unbound dye is removed by washing with acidified water or a dilute HCl solution.[9][12]
-
Elution: The collagen-bound dye is eluted using a basic solution (e.g., 0.1 M NaOH).[9]
-
Quantification: The absorbance of the eluted dye is measured using a microplate reader at a wavelength of around 540 nm. The amount of collagen is quantified by comparing the absorbance to a standard curve of known collagen concentrations.[8][10]
Data Summary
The following tables summarize the key chemical and biological data for Pal-VGVAPG (acetate).
Table 1: Physicochemical Properties of Pal-VGVAPG (Acetate)
| Property | Value |
| Molecular Formula | C38H68N6O8 · xC2H4O2 |
| Molecular Weight | ~737.0 g/mol |
| Appearance | White solid |
| Purity (typical) | ≥98% |
Table 2: Biological Activity of Pal-VGVAPG
| Activity | Cell Type | Assay | Result |
| Chemotaxis | Fibroblasts, Monocytes | Boyden Chamber | Increased cell migration |
| Proliferation | Human Dermal Fibroblasts | MTT Assay | Dose-dependent increase in cell viability |
| Collagen Synthesis | Human Dermal Fibroblasts | Sirius Red Assay | Increased collagen production |
| Elastin Synthesis | Human Dermal Fibroblasts | ELISA/qPCR | Upregulation of elastin gene expression and protein synthesis |
Conclusion
Pal-VGVAPG (acetate) is a well-characterized synthetic lipopeptide with significant potential in skin research and development. Its discovery was a result of a rational design approach, building upon the known biological activity of the natural elastin-derived peptide VGVAPG. The synthesis of Pal-VGVAPG is achievable through standard solid-phase peptide synthesis and subsequent lipidation, followed by robust purification and characterization methods. Its mechanism of action, centered around the activation of the Elastin Receptor Complex and downstream signaling pathways, leads to beneficial cellular responses such as increased fibroblast proliferation and extracellular matrix synthesis. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this promising molecule.
References
- 1. Pal-VGVAPG (acetate) | Benchchem [benchchem.com]
- 2. Elastin-derived peptide VGVAPG affects the proliferation of mouse cortical astrocytes with the involvement of aryl hydrocarbon receptor (Ahr), peroxisome proliferator-activated receptor gamma (Pparγ), and elastin-binding protein (EBP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modulation by elastin peptide VGVAPG of cell proliferation and elastin expression in human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The Elastin Receptor Complex: An Emerging Therapeutic Target Against Age-Related Vascular Diseases [frontiersin.org]
- 5. The Elastin Receptor Complex: An Emerging Therapeutic Target Against Age-Related Vascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interaction between the Elastin Peptide VGVAPG and Human Elastin Binding Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The elastin-derived peptide (VGVAPG) activates autophagy in neuroblastoma (SH-SY5Y) cells via peroxisome proliferator-activated receptor gamma (PPARγ) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. activeconceptsllc.com [activeconceptsllc.com]
- 9. Optimization of Sirius Red-Based Microplate Assay to Investigate Collagen Production In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. activeconceptsllc.com [activeconceptsllc.com]
- 11. chondrex.com [chondrex.com]
- 12. med.emory.edu [med.emory.edu]
